![molecular formula C11H10ClFN2O2 B2369855 2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351595-25-9](/img/structure/B2369855.png)
2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide, also known as CFOPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFOPB belongs to the class of benzamide compounds and is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Scientific Research Applications
Reactions at the Benzylic Position
Compounds with similar structures can undergo reactions at the benzylic position . This involves reactions such as free radical bromination, nucleophilic substitution, and oxidation .
2. Use as a Fluorinated Building Block The compound 2-Chloro-5-fluoropyrimidine, which shares some structural similarities with the compound , is used as a fluorinated building block .
Kinase Selectivity
Some compounds with similar structures have shown excellent kinase selectivity and pharmacokinetic properties suitable for oral administration .
Antiviral Activity
Compounds structurally similar to “2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide” have shown antiviral activity. For example, non-glutamate 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have shown 4- to 7-folds higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus .
Use as a Pharmaceutical Intermediate
Compounds like 2-Chloro-4-fluoro-5-nitrotoluene, which share some structural similarities with the compound , are used as pharmaceutical intermediates .
Use as Ceritinib Intermediate
2-Chloro-4-fluoro-5-nitrotoluene is also used as a Ceritinib intermediate . Ceritinib is a drug used in cancer treatment.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2/c12-9-3-6(13)1-2-8(9)11(17)15-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNWPPSDEZUOGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzamide |
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